1-cyclooctyl-2H-tetrazole-5-thione
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Overview
Description
1-cyclooctyl-2H-tetrazole-5-thione is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various scientific and industrial applications. The compound features a cyclooctyl group attached to a tetrazole ring, which includes a thione (sulfur) group at the 5-position. This unique structure imparts specific chemical and physical properties to the compound, making it a subject of interest in research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-cyclooctyl-2H-tetrazole-5-thione can be synthesized through a multicomponent reaction involving cyclooctylamine, carbon disulfide, and sodium azide. The reaction typically proceeds via the formation of an intermediate isothiocyanate, which then undergoes cyclization to form the tetrazole ring. The reaction conditions often involve the use of a catalyst, such as nickel(II) oxide nanoparticles, to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can improve efficiency and scalability. Additionally, the process may be optimized to minimize waste and reduce the use of hazardous reagents, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
1-cyclooctyl-2H-tetrazole-5-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Scientific Research Applications
1-cyclooctyl-2H-tetrazole-5-thione has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioisosteric replacement for carboxylic acids in drug design.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as explosives and corrosion inhibitors
Mechanism of Action
The mechanism of action of 1-cyclooctyl-2H-tetrazole-5-thione involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in biological systems. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. The thione group may also contribute to the compound’s reactivity and interaction with metal ions, enhancing its efficacy in certain applications .
Comparison with Similar Compounds
1-cyclooctyl-2H-tetrazole-5-thione can be compared with other tetrazole derivatives, such as:
1-phenyl-2H-tetrazole-5-thione: Similar structure but with a phenyl group instead of a cyclooctyl group.
5-substituted 1H-tetrazoles: Various substituents at the 5-position, such as alkyl or aryl groups.
Tetrazole-based drugs: Compounds like losartan and cefazolin, which contain the tetrazole moiety and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific cyclooctyl group, which imparts distinct steric and electronic properties, potentially leading to unique biological and chemical activities.
Properties
IUPAC Name |
1-cyclooctyl-2H-tetrazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4S/c14-9-10-11-12-13(9)8-6-4-2-1-3-5-7-8/h8H,1-7H2,(H,10,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBAYIKYIJKVRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)N2C(=S)N=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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